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Introduction
Enocyanin is a purified anthocyanin extract obtained from the skins of red grapes (Vitis

vinifera), a byproduct of the wine and juice industry.[1] It is a complex mixture of bioactive

compounds valued for its use as a natural food colorant (E163) and for its potential health

benefits, which are largely attributed to its high concentration of polyphenols, particularly

anthocyanins.[2] These compounds are potent antioxidants and have been investigated for

their roles in cardiovascular health and other physiological processes.[3] This guide provides

an in-depth overview of the chemical composition of enocyanin, detailing the methodologies

used for its extraction, purification, and comprehensive structural analysis.

Chemical Composition of Enocyanin
Enocyanin is not a single molecule but a mixture of various anthocyanin pigments. The

primary chemical structures are based on six common anthocyanidins (the aglycone core):

cyanidin, delphinidin, peonidin, petunidin, malvidin, and pelargonidin.[4][5] In grapes of the Vitis

vinifera species, these anthocyanidins are typically found as 3-O-monoglucosides.[1] These

structures can be further modified by acylation, where an acyl group (like acetic, coumaric, or

caffeic acid) attaches to the sugar moiety, which increases the stability of the anthocyanin

molecule.[1][6] Therefore, the composition of enocyanin includes a diverse profile of non-

acylated, acetylated, and coumaroylated anthocyanin glucosides.
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Quantitative Composition
The precise quantitative composition of enocyanin can vary depending on the grape variety,

geographical origin, and extraction process. The following table provides a representative

profile of individual anthocyanins identified in an extract from Merlot grape marc, a typical

source for enocyanin production.

Anthocyanin Compound Concentration (mg/kg of grape marc)[7]

Non-Acylated Glucosides

Delphinidin-3-glucoside 360

Cyanidin-3-glucoside 463

Petunidin-3-glucoside 257

Peonidin-3-glucoside 560

Malvidin-3-glucoside 585

Acylated Glucosides (Acetyl)

Delphinidin-3-acetylglucoside 66

Petunidin-3-acetylglucoside 74

Peonidin-3-acetylglucoside 99

Malvidin-3-acetylglucoside 89

Acylated Glucosides (Coumaroyl)

Delphinidin-3-coumaroylglucoside 37

Cyanidin-3-coumaroylglucoside 41

Petunidin-3-coumaroylglucoside 48

Peonidin-3-coumaroylglucoside 60

Malvidin-3-coumaroylglucoside 55
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The analysis of enocyanin involves a multi-step process beginning with extraction from grape

skins, followed by purification and detailed structural characterization.

Extraction

Purification

Structural Analysis

Grape Skins

Solvent Extraction
(e.g., Acidified Ethanol)

Advanced Extraction
(UAE, MAE)

Crude Enocyanin Extract

Column Chromatography
(e.g., C18 Sep-Pak)

Preparative HPLC

Purified Anthocyanins

HPLC-DAD / HPLC-MS/MS
(Separation & Identification)

NMR Spectroscopy
(Structure Elucidation)
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Fig. 1: General workflow for enocyanin analysis.

Extraction Methods
The goal of extraction is to efficiently remove anthocyanins from the solid grape skin matrix.

The polar nature of anthocyanins makes them soluble in polar solvents.[8]

Conventional Solvent Extraction (CSE): This is the most common method, often employing

solvents like methanol or ethanol.[8][9] To improve stability and yield, the solvent is typically

acidified (e.g., with 0.1% HCl or formic acid) to maintain the flavylium cation form of the

anthocyanins, which is more stable.[8][10]

Protocol: Grape skins are macerated in an acidified ethanol/water solution (e.g., 50% v/v)

for a specified period. The solid material is then separated by filtration or centrifugation,

and the liquid extract is collected.[7][11]

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to

create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell

walls, facilitating the release of intracellular compounds and enhancing mass transport.[8]

[12]

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent

and the sample matrix directly.[8] This rapid, localized heating increases the pressure inside

the plant cells, leading to cell wall rupture and the release of anthocyanins into the solvent.[8]

Purification Techniques
Crude extracts contain not only anthocyanins but also other compounds like sugars, organic

acids, and other flavonoids.[1] Purification is necessary to isolate anthocyanins for accurate

analysis.

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and concentration.

Protocol: The crude extract is passed through a C18 Sep-Pak cartridge. The cartridge is

first rinsed with acidified water (e.g., 0.01% aqueous HCl) to remove highly polar

impurities. The adsorbed anthocyanins are then eluted with an organic solvent like
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acidified methanol (e.g., 0.1% HCl in methanol).[10][13] The eluent is often evaporated to

dryness and redissolved in a suitable solvent for further analysis.[10]

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography

technique that avoids solid stationary phases, reducing the risk of irreversible adsorption of

target compounds. It is effective for the separation and purification of anthocyanins from

complex natural extracts in large amounts.[11]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly

pure individual anthocyanin standards, preparative HPLC is the method of choice. It

operates on the same principles as analytical HPLC but uses larger columns and higher flow

rates to isolate specific compounds from the mixture.[10]

Structural Elucidation Methods
Once purified, the anthocyanin fractions are subjected to advanced analytical techniques to

determine their precise chemical structures.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is

the primary method for separating and quantifying individual anthocyanins.

Protocol: Separation is typically achieved on a C18 reverse-phase column.[14] A gradient

elution system is used, commonly involving two solvents: Solvent A (e.g., water/formic

acid/acetonitrile, 87:10:3 v/v/v) and Solvent B (e.g., water/formic acid/acetonitrile, 40:10:50

v/v/v).[15] The DAD detector records the UV-Vis spectra of each eluting peak;

anthocyanins show a characteristic absorbance maximum around 520 nm.[10]

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS/MS) provides

molecular weight and fragmentation data, which is crucial for identification.[4]

Protocol: Electrospray ionization (ESI) is a common interface used to generate ions of the

anthocyanin molecules.[4] The mass spectrometer provides the mass-to-charge ratio (m/z)

of the parent ion. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a

characteristic pattern of daughter ions, which helps identify the aglycone, sugar moieties,

and any acyl groups.[14][16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the

unequivocal structural elucidation of novel compounds and for confirming the identity of

known ones.[17]

Protocol: Purified anthocyanin samples are dissolved in a suitable deuterated solvent

(e.g., deuterated methanol with a trace of TFA-d). 1D NMR (¹H NMR) and 2D NMR (e.g.,

COSY, HSQC, HMBC) experiments are performed. ¹H NMR provides information about

the aromatic protons on the aglycone and protons on the sugar and acyl groups.[10][18]

2D NMR experiments reveal connectivity between protons and carbons, allowing for the

complete assignment of the structure, including the attachment points of sugar and acyl

groups.[17][19]

Anthocyanin Stability and Degradation
The stability of enocyanin is a critical factor for its application and is influenced by numerous

factors. Anthocyanins are most stable in acidic conditions (pH < 3) but are susceptible to

degradation, which can result in color loss.[1][20]

Key factors influencing anthocyanin degradation include:

pH: As pH increases above 3, the red flavylium cation is converted to colorless or unstable

forms, leading to degradation.[20][21]

Temperature: High temperatures accelerate degradation reactions.[21][22]

Oxygen and Light: Exposure to oxygen and light, especially UV light, can lead to oxidative

degradation and color fading.[1][21]

Enzymatic Activity: Enzymes such as polyphenol oxidases, peroxidases, and β-glucosidases

can catalyze the breakdown of anthocyanins.[6][20] The degradation can occur via direct

oxidation or through a two-step process involving deglycosylation followed by oxidation.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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